molecular formula C21H12Cl2N2O3S B2576592 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886163-05-9

7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2576592
CAS No.: 886163-05-9
M. Wt: 443.3
InChI Key: VSOJBSCXKKZVPS-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H12Cl2N2O3S and its molecular weight is 443.3. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound is known for its ability to participate in electron transfer reactions, which can affect the activity of enzymes involved in oxidative stress responses . Additionally, the compound’s interaction with proteins such as cytochrome P450 enzymes can lead to modifications in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes related to cell survival and proliferation . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound has been observed to have beneficial effects, such as reducing inflammation and promoting cell survival . At higher doses, it can exhibit toxic effects, including cell death and organ damage . These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites . Additionally, it can influence the synthesis and degradation of key biomolecules, further impacting metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the mitochondria and nucleus, where it exerts its effects . Its distribution is influenced by factors such as its lipophilicity and the presence of specific binding sites on cellular proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria and nucleus, where it can interact with key biomolecules involved in energy production and gene regulation . Post-translational modifications, such as phosphorylation and acetylation, can influence its localization and activity by directing it to specific subcellular compartments .

Properties

CAS No.

886163-05-9

Molecular Formula

C21H12Cl2N2O3S

Molecular Weight

443.3

IUPAC Name

7-chloro-1-(3-chlorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H12Cl2N2O3S/c1-10-7-15-13(9-14(10)23)18(26)16-17(11-3-2-4-12(22)8-11)25(20(27)19(16)28-15)21-24-5-6-29-21/h2-9,17H,1H3

InChI Key

VSOJBSCXKKZVPS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Cl)C5=NC=CS5

solubility

not available

Origin of Product

United States

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